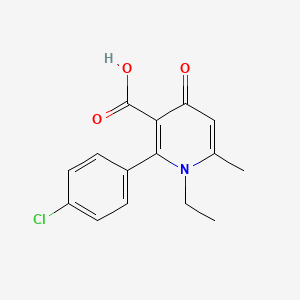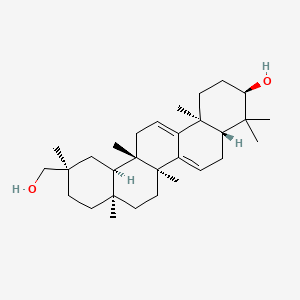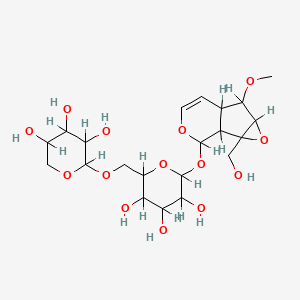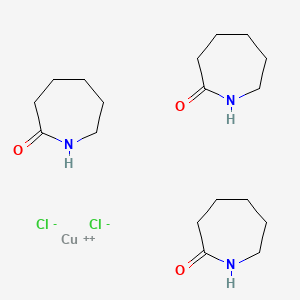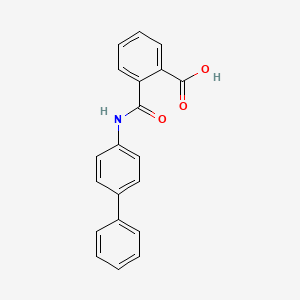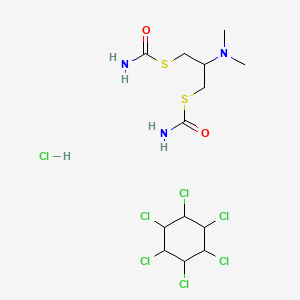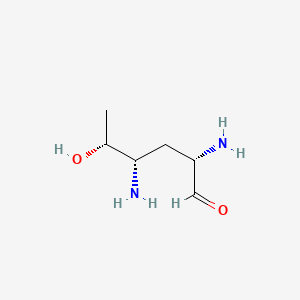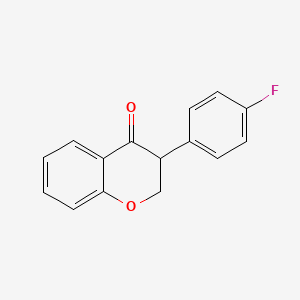
3-(4-Fluorophenyl)chroman-4-one
描述
3-(4-Fluorophenyl)chroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It is structurally similar to chromone, but the absence of a double bond between C-2 and C-3 in chromanone results in significant variations in biological activities .
Molecular Structure Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis
Chroman-4-one derivatives have been found to exhibit a broad spectrum of significant biological and pharmaceutical activities . The reaction of closely related 2-unsubstituted chroman-4-ones with in situ generated dichloroketene or phenylchloroketene, leading to the formation of 4-amino-3,4-dihydro-2H,5H-pyrano-[3,2-c]chromen-2-ones has been previously described .科学研究应用
Synthetic Approaches and Bioactivities of Chroman-4-one Derivatives :
- Chroman-4-ones, including 3-(4-Fluorophenyl)chroman-4-one, are significant in heterocyclic chemistry and drug discovery due to their structural diversity and biological relevance. They serve as important intermediates and building blocks in organic synthesis and drug design, encompassing various categories such as benzylidene-4-chromanones and isoflavanones (Emami & Ghanbarimasir, 2015).
Fluorescent pH Sensors :
- Heteroatom-containing organic fluorophores, which can include structures similar to 3-(4-Fluorophenyl)chroman-4-one, have been designed for use as fluorescent pH sensors. These compounds exhibit unique properties like aggregation-induced emission and reversible emission switching, making them suitable for detecting acidic and basic organic vapors (Yang et al., 2013).
Intramolecular Nucleophilic Substitutions and Synthesis of Chromans :
- 3-(o-Fluorophenyl)propan-1-ol, a related compound, can be readily cyclized to chroman, indicating potential synthetic pathways for compounds like 3-(4-Fluorophenyl)chroman-4-one (Houghton, Voyle, & Price, 1980).
Organic Fluorophores and OLEDs :
- Compounds structurally related to 3-(4-Fluorophenyl)chroman-4-one have been used in the development of organic fluorophores for applications in organic light-emitting diodes (OLEDs), demonstrating significant potential in the field of materials science (Liu et al., 2016).
Flavonol-based Fluorescent Probes :
- Flavonols, a category that includes compounds like 3-(4-Fluorophenyl)chroman-4-one, have been utilized in the design of small-molecule fluorescent probes for various sensing applications. Their unique environmental-sensitive dual emissions make them ideal for detecting biological species, environmental hazards, and microenvironmental factors (Qin et al., 2021).
未来方向
Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Current developments in the synthesis of 4-chromanone-derived compounds have been reviewed, focusing on the major synthetic methods of preparation reported on chroman-4-one derivatives .
属性
IUPAC Name |
3-(4-fluorophenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO2/c16-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)15(13)17/h1-8,13H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAFGKFIJBGYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)chroman-4-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-Pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate](/img/structure/B1673284.png)
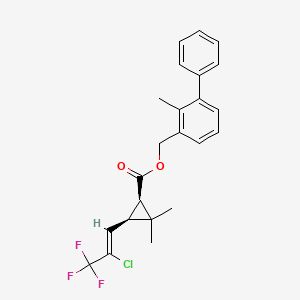
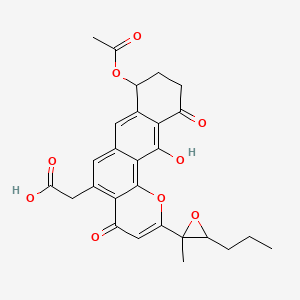
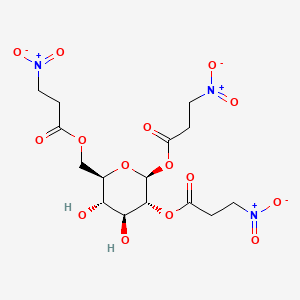
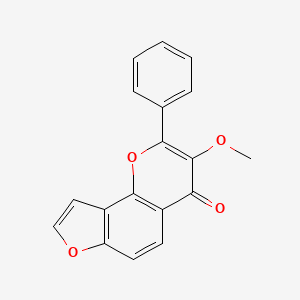
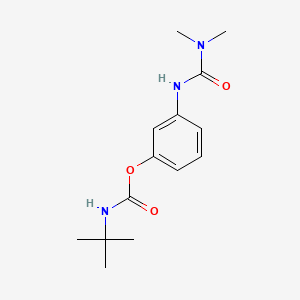
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-4a-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B1673294.png)
